molecular formula C20H17NO5 B1674166 FT011 CAS No. 1001288-58-9

FT011

Cat. No.: B1674166
CAS No.: 1001288-58-9
M. Wt: 351.4 g/mol
InChI Key: UIWZIDIJCUEOMT-PKNBQFBNSA-N
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Description

FT011 is a novel anti-inflammatory and anti-fibrotic compound that has shown significant potential in treating various fibrotic diseases. It has been studied extensively for its ability to reduce inflammation, fibrosis, and vascular injury in conditions such as diabetic retinopathy, cardiomyopathy, and nephropathy .

Preparation Methods

The synthesis of FT011 involves several steps, including the preparation of key intermediates and the final coupling reactions. The specific synthetic routes and reaction conditions are proprietary and have not been fully disclosed in the public domain. it is known that the compound is developed by Fibrotech Therapeutics Pty Ltd and involves advanced organic synthesis techniques .

Chemical Reactions Analysis

FT011 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: The compound can also undergo reduction reactions, leading to reduced forms.

    Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions are typically derivatives of this compound with modified functional groups .

Scientific Research Applications

FT011 has a wide range of scientific research applications, including:

Mechanism of Action

FT011 exerts its effects by targeting specific molecular pathways involved in fibrosis and inflammation. It acts on a previously undrugged membrane G protein-coupled receptor (GPCR) known as GPR68. By binding to this receptor, this compound modulates the activity of various signaling pathways, leading to a reduction in the expression of fibrotic and inflammatory markers. This results in decreased fibrosis and inflammation in affected tissues .

Comparison with Similar Compounds

FT011 is unique in its ability to target the GPR68 receptor, which distinguishes it from other anti-fibrotic agents. Similar compounds include:

    Pirfenidone: An anti-fibrotic agent used to treat idiopathic pulmonary fibrosis.

    Nintedanib: Another anti-fibrotic drug used for the treatment of idiopathic pulmonary fibrosis and systemic sclerosis-associated interstitial lung disease.

    Losartan: An angiotensin II receptor antagonist with anti-fibrotic properties.

Compared to these compounds, this compound offers a novel mechanism of action and has shown promising results in preclinical and clinical studies .

Properties

IUPAC Name

2-[[(E)-3-(3-methoxy-4-prop-2-ynoxyphenyl)prop-2-enoyl]amino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO5/c1-3-12-26-17-10-8-14(13-18(17)25-2)9-11-19(22)21-16-7-5-4-6-15(16)20(23)24/h1,4-11,13H,12H2,2H3,(H,21,22)(H,23,24)/b11-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIWZIDIJCUEOMT-PKNBQFBNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=CC(=O)NC2=CC=CC=C2C(=O)O)OCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/C(=O)NC2=CC=CC=C2C(=O)O)OCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1001288-58-9
Record name SHP-627
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1001288589
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SHP-627
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C6V7ZU2NPR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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